2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid
Overview
Description
2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metabolism and Identification of Metabolites
The metabolism of psychoactive phenethylamines has been studied, leading to the identification of various metabolites, including compounds related to 2-(4-Bromophenyl)-2-(pyrrolidin-1-yl)acetic acid. These studies are crucial for understanding the biotransformation and potential toxicological impacts of such substances (Kanamori et al., 2002).
Synthesis and Anticonvulsant Activity
Research has been conducted on the synthesis of new compounds derived from 3-(2-bromophenyl)-pyrrolidine-2,5-diones, showing significant anticonvulsant activity. These compounds offer potential as new treatments for epilepsy and related neurological conditions (Obniska et al., 2012).
Analgesic and Anti-inflammatory Potential
Studies on new amides derived from 3-phenyl-2,5-dioxo-pyrrolidine-1-yl-acetic acid have shown promising anticonvulsant and antinociceptive activities. These compounds could lead to new treatments for pain and epilepsy, demonstrating a dual therapeutic potential (Rapacz et al., 2016).
Novel Mutual Azo Prodrug for Ulcerative Colitis
Research into mutual azo prodrugs of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid, an analogue of nonsteroidal anti-inflammatory drugs, has shown effectiveness for ulcerative colitis. This approach may offer new pathways for treating inflammatory bowel diseases with reduced side effects (Jilani et al., 2013).
Properties
IUPAC Name |
2-(4-bromophenyl)-2-pyrrolidin-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO2/c13-10-5-3-9(4-6-10)11(12(15)16)14-7-1-2-8-14/h3-6,11H,1-2,7-8H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCJVKGBEMXJGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=C(C=C2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
490027-02-6 | |
Record name | 2-(4-bromophenyl)-2-(pyrrolidin-1-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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